5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis . The presence of the neopentyl group adds unique steric and electronic properties to the molecule, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of neopentyl amidoxime with a carboxylic acid derivative under dehydrative conditions. For example, the treatment of neopentyl amidoxime with a carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired oxadiazole .
Industrial Production Methods: Industrial production of 1,2,4-oxadiazoles often employs scalable methods such as the use of carbonyl diimidazole (CDI) as a coupling agent in toluene, which facilitates the formation of the oxadiazole ring under mild conditions . This method is advantageous due to its high yield and the relatively mild reaction conditions required.
Chemical Reactions Analysis
Types of Reactions: 5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of bases or catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the oxadiazole ring .
Scientific Research Applications
5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity . In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another regioisomer with different electronic properties and reactivity.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Widely studied for its pharmaceutical applications.
Uniqueness: 5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the neopentyl group, which imparts distinct steric hindrance and electronic effects. This makes it particularly useful in applications where such properties are desirable, such as in the design of new drugs and materials .
Properties
IUPAC Name |
5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)4-5-9-6(7(11)12)10-13-5/h4H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPFHYPEDCVVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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